Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate
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Overview
Description
“Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate” is a complex organic compound. It likely contains a benzazepine ring, which is a seven-membered cyclic compound with one nitrogen atom, and a carbamate group, which is derived from carbamic acid .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized by introducing specific functional groups to the core structure . For instance, a tert-butyl group might be introduced via a reaction with tert-butyl alcohol under certain conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzazepine ring and the carbamate group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the carbamate group might undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence its properties .Scientific Research Applications
- Application : Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate can serve as a valuable building block for designing novel pharmaceuticals. Researchers explore its reactivity and use it as a precursor for active pharmaceutical ingredients (APIs), bioactive molecules, and agrochemicals .
- Application : The compound can be synthesized via a one-pot, two-step process involving solvent-free condensation and reductive amination. This approach offers operational ease, short reaction times, and good yields. The resulting N-heterocyclic amine has potential applications in drug development .
- Application : In vitro studies suggest that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (also known as the M4 compound) acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, making it a potential therapeutic candidate .
- Application : Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate’s antibacterial and antifungal properties have been investigated. It could contribute to combating infectious diseases .
- Application : The compound’s pyrazole scaffold makes it interesting for drug development. Researchers explore its potential as a scaffold for novel active compounds with various activities .
- Application : Researchers have designed and synthesized tetrahydro-1H-pyrido-[4,3-b]indole derivatives, including tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate. These derivatives may have anti-cancer properties, contributing to cancer therapy .
Synthetic Chemistry and Drug Discovery
Solvent-Free Condensation and Reductive Amination
β-Secretase and Acetylcholinesterase Inhibition
Antibacterial and Antifungal Properties
Pyrazole Derivatives and Pharmacological Activities
Anti-Cancer Agents
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-8-11-6-4-5-7-12(11)13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUXIENZEQJOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate |
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